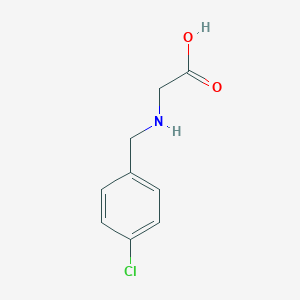

(4-Chloro-benzylamino)-acetic acid

Übersicht

Beschreibung

“(4-Chloro-benzylamino)-acetic acid” is a chemical compound that is not widely documented. However, it appears to be related to other compounds such as 4-chlorobenzoic acid1 and benzylamines2. 4-chlorobenzoic acid has a molecular weight of 156.566 and a formula of C7H5ClO21. Benzylamines are known for their stability and are often used in organic synthesis2.

Synthesis Analysis

The synthesis of “(4-Chloro-benzylamino)-acetic acid” is not explicitly documented. However, related compounds such as 4-chlorobenzoic acid can be prepared by the oxidation of benzyl chloride in the presence of alkaline KMnO43. Benzylamines can be synthesized through various methods, including N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology2.Molecular Structure Analysis

The molecular structure of “(4-Chloro-benzylamino)-acetic acid” is not directly available. However, the related compound 4-chlorobenzoic acid has a molecular weight of 156.566 and a formula of C7H5ClO21.Chemical Reactions Analysis

The specific chemical reactions involving “(4-Chloro-benzylamino)-acetic acid” are not well-documented. However, benzylamines are known to undergo various reactions, including N-monoalkylation of amides with alcohols via hydrogen transfer2.Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chloro-benzylamino)-acetic acid” are not well-documented. However, related compounds such as 4-chlorobenzoic acid have been studied1.Wissenschaftliche Forschungsanwendungen

Cyclization and Structural Studies

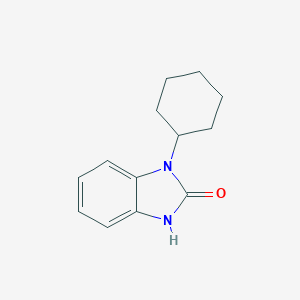

(4-Chloro-benzylamino)-acetic acid has been explored in the context of chemical cyclization. For instance, the cyclization of β-(2-carboxy-5-chlorophenylamino)propionic acid in acetic anhydride forms compounds like 4-chloro-2-(2,4-dioxopiperidino)benzoic acid, which have been studied for their structural properties using spectroscopic methods (Bekhli, Peresleni, & Turchin, 1970).

Photolytic Transformation Studies

The compound has been included in studies examining the photolytic transformation of related chemicals. For example, the transformation of diclofenac and its derivatives in aqueous solutions under UV irradiation has been studied, identifying transformation products and their pathways (Eriksson, Svanfelt, & Kronberg, 2010).

Corrosion Inhibition Research

Significantly, a glycine derivative of (4-Chloro-benzylamino)-acetic acid has been used in studies related to corrosion inhibition. This derivative has been effective in controlling mild steel corrosion in acidic solutions, as explored through various electrochemical methods (Amin & Ibrahim, 2011).

Synthesis and Reaction Studies

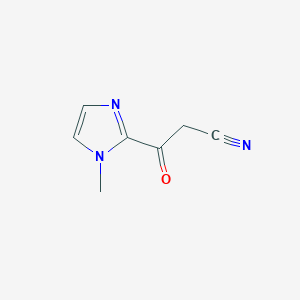

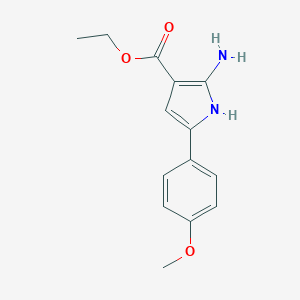

The compound has also been involved in studies focusing on the synthesis of various heterocyclic derivatives. For instance, treatment of specific pyrimidines with dilute acetic acid yielded different amino-acrylonitrile derivatives, indicating potential applications in organic synthesis (Clark, Curphey, & Southon, 1974).

Environmental Impact Studies

The environmental impact of related compounds has been a topic of research, such as studying the toxic effect of herbicidal ionic liquids on biogas-producing microbial communities. This includes understanding the influence of various compounds on the efficiency of biogas production and microbial biodiversity (Czarny et al., 2019).

Analytical Chemistry Applications

In analytical chemistry, methods have been developed for the sensitive and selective determination of compounds structurally related to (4-Chloro-benzylamino)-acetic acid in complex matrices, such as using molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography (Omidi et al., 2014).

Safety And Hazards

The safety and hazards of “(4-Chloro-benzylamino)-acetic acid” are not well-documented. However, related compounds such as 4-chlorobenzylamine are known to be harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and respiratory irritation4.

Zukünftige Richtungen

The future directions of research on “(4-Chloro-benzylamino)-acetic acid” are not well-documented. However, related compounds such as acridines are being extensively researched as potential anti-cancer drugs5.

Please note that the information provided is based on the closest related compounds due to the lack of specific information on “(4-Chloro-benzylamino)-acetic acid”. For more accurate information, further research and experimentation would be required.

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-8-3-1-7(2-4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUCLXJGFMJQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328767 | |

| Record name | N-[(4-Chlorophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-benzylamino)-acetic acid | |

CAS RN |

114479-33-3 | |

| Record name | N-[(4-Chlorophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

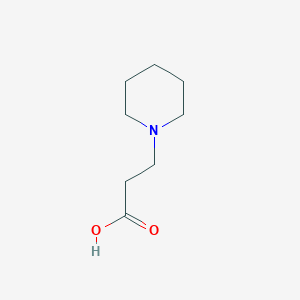

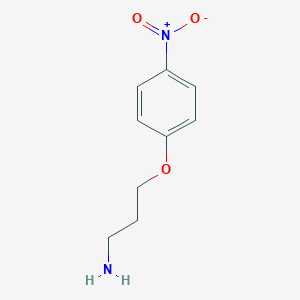

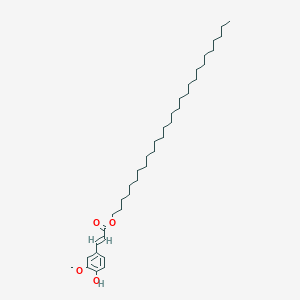

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B172622.png)

![(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)

![4,7-Diazaspiro[2.5]octane-5,8-dione](/img/structure/B172639.png)

![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)